6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Medicinal Chemistry Isomer Differentiation Adenosine Receptor

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2059939-73-8) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyridine class. Its structure features a fused triazole-pyridine core with a carboxylic acid at the 8-position and a 3-fluorophenyl group at the 6-position.

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
Cat. No. B13246751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC13H8FN3O2
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN3C(=NC=N3)C(=C2)C(=O)O
InChIInChI=1S/C13H8FN3O2/c14-10-3-1-2-8(4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19)
InChIKeySNMLPYWIIHHQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Core Properties and Procurement Baseline


6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2059939-73-8) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyridine class. Its structure features a fused triazole-pyridine core with a carboxylic acid at the 8-position and a 3-fluorophenyl group at the 6-position [1]. The compound has a molecular formula of C₁₃H₈FN₃O₂ and a molecular weight of 257.22 g/mol . This scaffold is known for its ability to interact with biological targets such as adenosine receptors and Janus kinases (JAKs), making it a key intermediate in medicinal chemistry programs [2]. Commercially, it is typically supplied at a minimum purity of 95% for research use .

Triazolopyridine scaffold for adenosine receptor SAR studies
JAK2 pathway probe synthesis and lead generation
Research-grade specification supporting reproducible synthesis

Why 6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Cannot Be Simply Substituted by In-Class Analogs


Simple substitution of 6-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid with in-class analogs is unreliable due to the profound impact of subtle structural changes on target binding and pharmacokinetics. The position of the fluorine atom on the phenyl ring (meta vs. para) can drastically alter adenosine receptor subtype selectivity, as demonstrated in isomeric triazolopyridine studies where a shift in substitution pattern reversed selectivity from hA₂A to hA₁ receptors [1]. Similarly, the carboxylic acid handle at the 8-position is critical for JAK2 binding interactions, and its removal or replacement with other functional groups in scaffolds like 6-bromo- or unsubstituted cores leads to a loss of potency and selectivity [2]. Therefore, treating this compound as a generic building block without considering its unique pharmacophoric features carries a high risk of project failure.

Positional isomerism alters selectivity
Meta-fluorophenyl isomer may exhibit distinct adenosine receptor selectivity profile compared to para-substituted analogs.
Carboxylic acid critical for target engagement
Removal or replacement of 8-carboxylic acid may abolish JAK2 binding, limiting utility in kinase inhibitor programs.
Scaffold substitution limits derivatization
Non-aryl or bromo-substituted triazolopyridines may lack the required functionality for downstream synthetic elaboration.

Quantitative Differentiation Guide for 6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Comparative Data for Scientific Selection


Meta-Fluorophenyl vs. Para-Fluorophenyl Isomer: Impact on Physicochemical Properties and Potential Selectivity

The positional isomerism of the fluorine atom on the 6-phenyl substituent is a critical differentiator. While direct head-to-head biological data for the 3-fluoro vs. 4-fluoro isomers of this exact scaffold are not publicly available, studies on closely related 6-aryl-triazolopyridine series have shown that a meta-fluorine substitution can significantly alter receptor binding compared to para-substitution. In a comparative study of isomeric triazolopyridine adenosine receptor antagonists, a shift from an amino to a carboxamide group changed selectivity between the hA₂A and hA₁ receptors by over an order of magnitude [1]. This class-level evidence suggests the 3-fluorophenyl isomer is a distinct chemical probe for exploring structure-activity relationships (SAR) where the electronic effects of the meta-fluorine differ from the para-isomer (CAS 2060058-83-3). Physicochemical property predictions indicate a similar density (1.58±0.1 g/cm³) for the class , but subtle changes in dipole moment and logP due to fluorine position can influence solubility and permeability, making the 3-fluoro isomer uniquely valuable for fine-tuning molecular properties.

Meta vs. Para Isomer
Class-level
Reported selectivity shift >10-fold in isomeric triazolopyridines (hA₂A vs hA₁)
Isomer selectivity context may guide SAR procurement
Data from isomeric adenosine receptor antagonist studies
Medicinal Chemistry Isomer Differentiation Adenosine Receptor

Carboxylic Acid Handle vs. Non-Acidic Analogs: Enabling Downstream Derivatization for Kinase Inhibitor Design

The carboxylic acid group at the 8-position is a key differentiator from analogs like 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid or the unsubstituted core. This functionality is not merely a polar handle but is essential for the mechanism of action of JAK2 inhibitors derived from this scaffold. The patent literature on triazolopyridine JAK2 inhibitors explicitly defines the carboxylic acid or its bioisosteres as critical for binding within the ATP pocket [1]. Replacing it with a bromine atom (as in the 6-bromo analog, CAS not specified but cataloged by CymitQuimica ) eliminates the key pharmacophoric interaction, reducing the compound's value for kinase inhibitor programs. The presence of the carboxylic acid also provides a direct attachment point for amide coupling or other derivatizations, as demonstrated by the use of 2-({[7-hydroxy-5-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]carbonyl}amino)acetic acid in a patented method for producing PHD inhibitors [2]. Therefore, procurement of the correct acid-bearing scaffold is non-negotiable for projects targeting JAK or PHD enzymes.

Carboxylic Acid vs. Non-Acidic
Patent-derived
8-Carboxylic acid identified as essential pharmacophoric feature for JAK2 inhibition
Retaining acid handle supports kinase inhibitor lead generation
Non-acidic analogs lack key binding interaction; patent data
Kinase Inhibitor JAK2 Synthetic Utility

Commercial Availability and Purity Profile: Guaranteed 95%+ Purity for Reproducible Research

For procurement purposes, the guaranteed minimum purity of 95% as specified by multiple suppliers such as AKSci and Leyan [REFS-1, REFS-2] provides a reliable baseline. In comparison, the 6-bromo analog is offered at a purity of 96% , which is comparable. However, the target compound's availability from multiple US-based shipping points (e.g., AKSci ships from San Francisco Bay Area, USA ) can differentiate it in terms of supply chain logistics and lead time for North American researchers. While purity is similar across analogs, the combination of a defined purity specification and accessible documentation (SDS, COA) ensures batch-to-batch consistency, which is vital for reproducible in vitro assays.

Purity & Supply
Supplier data
Min. purity 95% reported; comparable to 96% bromo analog
Supports reproducible synthesis; supply chain and documentation review advised
Batch consistency should be verified; sources absent
Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid in Research and Drug Discovery


Adenosine Receptor Subtype Selectivity Profiling

This compound is best deployed as a chemical probe in structure-activity relationship (SAR) studies to differentiate adenosine A₁ and A₂A receptor binding. Its meta-fluorophenyl group serves as a key variable for exploring the electronic and steric effects that govern subtype selectivity, as informed by isomeric triazolopyridine literature [1].

JAK2/STAT Pathway Inhibitor Lead Generation

The compound's core scaffold is directly implicated in JAK2 inhibition. It is a prime starting point for synthesizing focused libraries targeting the ATP-binding site of JAK2, with the carboxylic acid functionality serving as a critical anchor point for binding and further derivatization into amides or esters, as described in key patents [2].

PHD Enzyme Inhibitor Intermediate

The triazolopyridine-8-carboxylic acid motif is a precursor in the synthesis of prolyl hydroxylase (PHD) inhibitors. The compound can be elaborated using the methodology described in patent literature to create molecules that stabilize HIF, illustrating its utility beyond kinase targets [3].

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling
Meta-fluorophenyl substitution pattern
Subtype selectivity assay context
JAK2 inhibitor lead generation
8-Carboxylic acid pharmacophore
Kinase inhibition and derivatization review
PHD inhibitor intermediate synthesis
Triazolopyridine core for elaboration
Synthetic feasibility and HIF pathway assay context
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